molecular formula C20H27N3O B2585065 1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide CAS No. 1280991-35-6

1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B2585065
CAS No.: 1280991-35-6
M. Wt: 325.456
InChI Key: UREBYNJZSQBHQG-UHFFFAOYSA-N
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Description

1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H27N3O and its molecular weight is 325.456. The purity is usually 95%.
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Biological Activity

1-(prop-2-yn-1-yl)-N-[2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a piperidine ring and a tetrahydroquinoline moiety. Its molecular formula is C18H24N2C_{18}H_{24}N_{2} with a molecular weight of approximately 284.40 g/mol. The structural features are crucial for its interaction with biological targets.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and acetylcholine receptors.

Key Findings:

  • Dopamine Receptor Modulation: The compound shows selective affinity towards dopamine receptors, particularly D4 receptors, which are implicated in neuropsychiatric disorders such as schizophrenia and ADHD. Studies have shown that it can act as a partial agonist at these receptors, influencing dopaminergic signaling pathways .
  • Cholinergic Activity: It also exhibits activity at muscarinic acetylcholine receptors (mAChRs), suggesting potential implications in cognitive enhancement or modulation .

Biological Activity Overview

The biological activity of the compound can be summarized as follows:

Activity Receptor/Target Effect
Dopamine Receptor AgonismD4 ReceptorPartial agonist
Cholinergic ActivitymAChRsModulation of cognitive functions
Neuroprotective EffectsVarious pathwaysPotential neuroprotective properties

Case Studies

  • Neuropsychiatric Disorders: A study highlighted the effects of similar compounds on cognitive functions in animal models. The results suggested improvements in memory and learning tasks when administered .
  • Pharmacokinetics: Investigations into the pharmacokinetics revealed significant brain penetration capability, which is critical for central nervous system (CNS) activity . This property enhances its potential therapeutic applications.
  • Biased Agonism: Recent research indicated that this compound exhibits biased agonism at certain receptors, selectively activating G_i protein pathways while inhibiting β-arrestin recruitment. This behavior is significant as it may lead to fewer side effects compared to non-biased agonists .

Safety and Toxicology

While specific toxicological data on this compound is limited, general safety assessments must be conducted to evaluate its therapeutic window and potential adverse effects.

Properties

IUPAC Name

N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-2-12-22-14-9-18(10-15-22)20(24)21-11-16-23-13-5-7-17-6-3-4-8-19(17)23/h1,3-4,6,8,18H,5,7,9-16H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBYNJZSQBHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NCCN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.